molecular formula C5H7N3OS B2598857 4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 136794-22-4

4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2598857
M. Wt: 157.19
InChI Key: JIVXOXSMNILSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor, if applicable.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity are also studied.


Scientific Research Applications

Structural and Nonlinear Optical Properties

The compound 4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been identified as an effective precursor for the preparation of Cu(I)-π,σ-coordination compounds. These compounds demonstrate promising nonlinear optical and magnetic properties, making them significant in the field of material science. The structural characterization of such compounds has been meticulously performed using single-crystal X-ray diffraction methods. A detailed DFT computational study has also been conducted to analyze the intermolecular interactions within the crystal structure, emphasizing its potential in designing novel materials with specific optical characteristics (Slyvka et al., 2022).

Antimicrobial Properties

Compounds based on the 1,2,4-triazole framework, including 4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, have been synthesized and tested for their antimicrobial activities. The novel series of these compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use as antibacterial agents. The structures of these compounds have been elucidated through spectral data and elemental analysis, confirming their integrity and potential efficacy in antimicrobial applications (Shaikh et al., 2014).

Antiproliferative and Antilipolytic Activities

A series of derivatives of 4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized and their antiproliferative activity against a panel of obesity-related colorectal cells was evaluated. Moreover, the compounds were tested for the inhibition of pancreatic lipase, indicating their potential in addressing the obesity-colorectal cancer association. Some derivatives exhibited promising cytotoxicity and the compounds were proposed as druggable leads with antidiabesity–antineoplastic capacities (Shkoor et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the risks associated with handling and disposing of the compound.


Future Directions

This involves identifying areas where further research is needed. It could include studying the compound’s potential applications, improving its synthesis, or investigating its mechanism of action in more detail.


properties

IUPAC Name

4-prop-2-enyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3-8-4(9)6-7-5(8)10/h2H,1,3H2,(H,6,9)(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVXOXSMNILSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)NNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(prop-2-en-1-yl)-3-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.